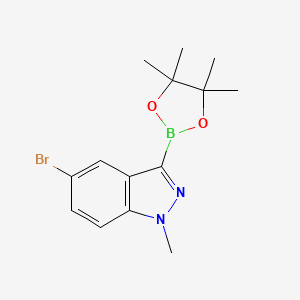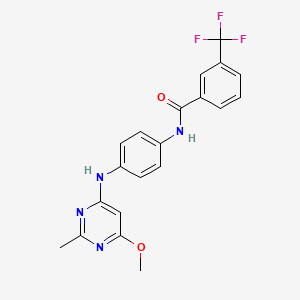![molecular formula C23H19F4N3O5 B2765336 2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide CAS No. 341966-88-9](/img/structure/B2765336.png)
2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a methoxy group, a trifluoromethylphenoxy group, and a iminomethyl group attached to a nicotinamide. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several aromatic rings (as part of the phenoxy and nicotinamide groups), which are likely to contribute to its stability and possibly also its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of several different functional groups means that it could potentially participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Fluoroionophores and Metal Recognition
Researchers have developed fluoroionophores based on diamine-salicylaldehyde derivatives. These compounds demonstrate the ability to chelate metal cations, such as Zn+2, in organic and semi-aqueous solutions. This property is crucial for applications in metal recognition and cellular metal staining using fluorescence methods (Hong et al., 2012).
Fluorometric Assays
Fluorometric assays using derivatives of nicotinamide, such as methylnicotinamides, have been developed. These assays are valuable for studying the activity of enzymes like nicotinamide N-methyltransferase and amine N-methyltransferase in various tissues. The fluorescent detection method enhances sensitivity and selectivity (Sano et al., 1992).
Interaction with Bovine Serum Albumin
Studies have investigated the interaction of certain phenol derivatives with Bovine Serum Albumin (BSA). These interactions are crucial for understanding the binding and quenching mechanisms of these compounds with proteins, which has implications in drug delivery and biochemical analysis (Ghosh et al., 2016).
Synthesis and Characterization for Optical Applications
Research has focused on synthesizing crystalline fluoro-functionalized imines and studying their intermolecular interactions, crystal packing, and electronic properties. These compounds have potential applications in nonlinear optical (NLO) technologies due to their charge transfer and hyper-conjugation interactions (Ashfaq et al., 2022).
Reduction of Azo Dyes
Nicotinamide adenine dinucleotide (NADH) has been shown to reduce various azo dyes to aromatic amines. This reduction process is significant for understanding the microbial degradation and mammalian metabolism of azo dyes, and the effect of different substituents on this process (Nam & Renganathan, 2000).
Fluorescent Probes Sensing pH and Metal Cations
Specific fluorophenol compounds have been synthesized for sensing magnesium and zinc cations, displaying high sensitivity to pH changes. These fluorophores have applications in the development of fluorescent probes for metal ion detection (Tanaka et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as its biological activity. It’s possible that it could have applications in fields such as medicinal chemistry, materials science, or chemical synthesis .
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxy-N-[(E)-2-[3-(trifluoromethyl)phenoxy]ethoxyiminomethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F4N3O5/c1-32-19-9-10-28-22(35-17-7-5-16(24)6-8-17)20(19)21(31)29-14-30-34-12-11-33-18-4-2-3-15(13-18)23(25,26)27/h2-10,13-14H,11-12H2,1H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQRLZQKDJBBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F4N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765261.png)
![N-(2-methoxybenzyl)-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2765262.png)
![N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B2765263.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765266.png)


![6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2765272.png)
![6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2765273.png)
